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Compound of Interest

Compound Name: Phoyunbene C

Cat. No.: B1248796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Phoyunbene C, a stilbenoid isolated from the orchid Pholidota yunnanensis. The information

presented herein is crucial for the identification, characterization, and further development of

this natural product for potential therapeutic applications. All data is sourced from the primary

literature detailing its isolation and structural elucidation.

Spectroscopic Data
The structural confirmation of Phoyunbene C was achieved through a combination of mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key

quantitative data from these analyses are summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Data for
Phoyunbene C
The ¹H and ¹³C NMR spectra were recorded in acetone-d₆. The chemical shifts (δ) are reported

in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
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¹H NMR (Acetone-d₆) ¹³C NMR (Acetone-d₆)

Position δ (ppm)

3-OH 8.01

3'-OH 7.95

α 7.02

β 6.89

2 6.55

4 6.27

6 6.55

2' 6.85

4' 6.34

6' 6.85

5-OCH₃ 3.79

Table 2: Infrared (IR) Spectroscopy Data for Phoyunbene
C
The IR spectrum was obtained as a KBr pellet. The absorption bands are reported in reciprocal

centimeters (cm⁻¹).

Functional Group Absorption Band (cm⁻¹)

Hydroxyl (-OH) 3420

Aromatic C-H 1605, 1510

Table 3: Mass Spectrometry (MS) Data for Phoyunbene C
High-resolution electron spray ionization mass spectrometry (HRESI-MS) was used to

determine the molecular formula.
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Ion m/z [M+Na]⁺ Calculated Observed

Molecular Formula C₁₅H₁₄O₅Na 313.0739 313.0733

Experimental Protocols
The following are the methodologies employed for the spectroscopic analysis of Phoyunbene
C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were

recorded on a Bruker AM-400 spectrometer. The samples were dissolved in acetone-d₆.

Chemical shifts were referenced to the solvent peaks. 2D NMR experiments (COSY, HMQC,

and HMBC) were also performed to aid in the structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum was measured on a Bio-Rad FTS-135

spectrometer. The sample of Phoyunbene C was prepared as a KBr pellet for analysis.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an APEX II mass

spectrometer utilizing electrospray ionization (ESI) in positive ion mode.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of a

natural product like Phoyunbene C.
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Caption: Workflow for the isolation and spectroscopic identification of Phoyunbene C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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